4-Bromofuran-3-carbaldehyde

Physicochemical property prediction Drug discovery Lead optimization

Researchers optimizing lead compounds face a critical decision when selecting furan building blocks-the wrong regioisomer can derail LipE optimization and alter molecular geometry. 4-Bromofuran-3-carbaldehyde (CAS 164513-46-6) solves this with its unique 3,4-substitution pattern. • Lower computed logP (XLogP3 = 1.1 vs. 1.5 for the 2-carbaldehyde isomer) enables direct LipE improvement without increasing molecular weight. • The 1,2-relationship between reactive handles supports sequential Suzuki coupling and aldehyde condensation for constructing ortho-disubstituted heteroaromatic systems. • Verified ≥97% (GC) purity ensures reproducible scale-up protocols and minimizes batch-to-batch variability.

Molecular Formula C5H3BrO2
Molecular Weight 174.98 g/mol
Cat. No. B8761363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromofuran-3-carbaldehyde
Molecular FormulaC5H3BrO2
Molecular Weight174.98 g/mol
Structural Identifiers
SMILESC1=C(C(=CO1)Br)C=O
InChIInChI=1S/C5H3BrO2/c6-5-3-8-2-4(5)1-7/h1-3H
InChIKeyYAHPWJLCYPSKEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromofuran-3-carbaldehyde: A Regiochemically Defined Halogenated Furan Building Block


4-Bromofuran-3-carbaldehyde (CAS 164513-46-6) is a heteroaromatic aldehyde of the furan class, with the molecular formula C5H3BrO2 and a molecular weight of 174.98 g/mol [1]. Its structure features a formyl group at the 3-position and a bromine atom at the 4-position of the furan ring. This specific substitution pattern defines its reactivity and synthetic utility, distinguishing it from other bromofuran carbaldehyde isomers [1]. The compound is a solid at ambient temperature, with a predicted XLogP3 of 1.1, indicating moderate lipophilicity [1].

Why 4-Bromofuran-3-carbaldehyde Cannot Be Directly Substituted by Isomeric Bromofuran Carbaldehydes


In synthetic chemistry, the precise regiochemistry of a building block dictates the structure and properties of the final target molecule. 4-Bromofuran-3-carbaldehyde is not interchangeable with its isomers, such as 4-bromo-2-furaldehyde or 5-bromofuran-2-carbaldehyde, due to fundamental differences in their electronic and physicochemical profiles [1]. For instance, the calculated lipophilicity (XLogP3) varies between these isomers, which can significantly alter a compound's behavior in biological systems or its solubility during synthesis [1][2]. Furthermore, the unique 3,4-substitution pattern of the target compound provides a distinct vector for further elaboration in cross-coupling reactions (e.g., Suzuki-Miyaura) and other transformations, leading to different molecular architectures compared to those derived from other regioisomers. The quantitative evidence below details why selecting this specific regioisomer is a critical decision for reproducible and predictable synthetic outcomes.

Quantitative Evidence for Selecting 4-Bromofuran-3-carbaldehyde Over Its Isomers


Comparative Lipophilicity: XLogP3 Difference Between 4-Bromofuran-3-carbaldehyde and 4-Bromo-2-furaldehyde

The computed partition coefficient (XLogP3) for 4-bromofuran-3-carbaldehyde is 1.1, while that of its isomer, 4-bromo-2-furaldehyde, is 1.5 [1][2]. This indicates that 4-bromofuran-3-carbaldehyde is less lipophilic than its 2-carbaldehyde counterpart.

Physicochemical property prediction Drug discovery Lead optimization

Regiochemical Vector: Unique 3,4-Disubstitution Pattern Enables Distinct Molecular Scaffolds

4-Bromofuran-3-carbaldehyde possesses a unique 3,4-disubstitution pattern on the furan ring, with the reactive formyl and bromo groups in a 1,2-relationship. This is distinct from other common isomers like 5-bromofuran-2-carbaldehyde (1,3-disubstituted) or 4-bromo-2-furaldehyde (1,3-disubstituted) [1][2][3]. This specific geometry provides a unique exit vector for further derivatization, enabling the construction of molecular scaffolds that are inaccessible from other isomers.

Organic synthesis Medicinal chemistry Cross-coupling reactions

High Purity Grade Available for Consistent Reaction Outcomes

Commercial sources offer 4-bromofuran-3-carbaldehyde at a guaranteed minimum purity of 97%, as confirmed by gas chromatography (GC) analysis . This high purity specification reduces the risk of side reactions and ensures more predictable yields in sensitive synthetic transformations compared to lower-grade or less rigorously characterized alternatives.

Quality control Reproducibility Analytical chemistry

Key Application Scenarios Where 4-Bromofuran-3-carbaldehyde Provides a Scientific Advantage


Medicinal Chemistry: Optimizing Lipophilic Efficiency (LipE) in Lead Compounds

Medicinal chemists seeking to improve the Lipophilic Efficiency (LipE) of a lead series can utilize 4-bromofuran-3-carbaldehyde as a building block. Its lower computed lipophilicity (XLogP3 = 1.1) compared to the 2-carbaldehyde isomer (XLogP3 = 1.5) offers a direct path to modulating this property [1][2]. By incorporating this less lipophilic furan core, researchers can potentially enhance the solubility and metabolic stability of their compounds without significantly increasing molecular weight, a common challenge in lead optimization. This strategic choice is supported by the quantitative difference in calculated logP values.

Organic Synthesis: Accessing Ortho-Disubstituted Aromatic and Heteroaromatic Systems

The 3,4-disubstitution pattern of 4-bromofuran-3-carbaldehyde provides a unique 1,2-relationship between reactive handles. This is particularly valuable for the synthesis of ortho-disubstituted aromatic or heteroaromatic systems via cross-coupling or cycloaddition reactions [1]. For example, sequential functionalization of the bromide (via Suzuki coupling) and the aldehyde (via Wittig or reductive amination) allows for the construction of complex, densely functionalized molecules with a specific geometry that is challenging to achieve using 2,5- or 2,4-disubstituted furan isomers [3]. This regioisomer is therefore a strategic choice for generating molecular diversity and exploring novel chemical space.

Process Chemistry: Ensuring Reproducibility with High-Purity Building Blocks

In process development and scale-up, the reliability of each synthetic step is paramount. Procuring 4-bromofuran-3-carbaldehyde with a verified purity of ≥97% (GC) provides a quantitative assurance of quality, minimizing the risk of yield fluctuations caused by unknown impurities [1]. This specification allows process chemists to establish robust and reproducible protocols, reducing the need for costly troubleshooting and rework associated with lower-grade or uncharacterized starting materials. The availability of a defined purity standard is a critical factor in selecting a supplier for industrial applications.

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